molecular formula C21H14N4O3 B2424565 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile CAS No. 1428372-43-3

2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile

Cat. No.: B2424565
CAS No.: 1428372-43-3
M. Wt: 370.368
InChI Key: DZALHUTYUFOWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is a synthetic organic compound that has gained attention in various fields of scientific research

Properties

IUPAC Name

2-[[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c22-11-15-4-1-2-5-16(15)12-25-9-3-6-17(25)21-23-20(24-28-21)14-7-8-18-19(10-14)27-13-26-18/h1-10H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZALHUTYUFOWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of Benzo[d][1,3]dioxole Derivative: : This step includes the reaction of catechol with paraformaldehyde in the presence of hydrochloric acid, forming the benzo[d][1,3]dioxole core.

  • Oxadiazole Ring Formation: : The benzo[d][1,3]dioxole derivative undergoes cyclization with nitrile oxide, forming the 1,2,4-oxadiazole ring.

  • Pyrrole Derivative Synthesis: : The oxadiazole intermediate is then reacted with an appropriate pyrrole derivative under acidic conditions.

  • Coupling Reaction: : Finally, the pyrrole derivative is coupled with a benzonitrile derivative using standard coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production often involves optimization of the synthetic routes mentioned above to increase yield and purity. Catalysts and specific reaction conditions are tailored to scale up the reactions. Use of continuous flow reactors may also be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : It can undergo oxidation reactions, primarily at the pyrrole ring.

  • Reduction: : The compound may be reduced, especially at the benzonitrile moiety, to form corresponding amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are possible on the aromatic rings.

Common Reagents and Conditions Used

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution Reagents: : Halogens, nucleophiles like thiolates and amines.

Major Products Formed from These Reactions

  • Oxidation Products: : Ketones or carboxylic acids depending on the extent of oxidation.

  • Reduction Products: : Corresponding amines and alcohols.

  • Substitution Products: : Various substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in various metal-catalyzed reactions.

  • Synthesis: : Intermediate in the synthesis of more complex organic molecules.

Biology

  • Drug Discovery: : Potential scaffold for designing new pharmaceuticals due to its ability to interact with biological targets.

Medicine

  • Therapeutics: : Investigated for anti-inflammatory and anticancer activities.

Industry

  • Materials Science: : Used in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing various biochemical pathways. The compound's multi-ring structure allows it to fit into binding sites of target proteins, potentially inhibiting or activating them.

Comparison with Similar Compounds

2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile is unique compared to similar compounds like:

  • 2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzamide

  • 2-((2-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzylamine

These compounds share similar structural features but differ in their functional groups, which significantly affects their reactivity and applications. The benzonitrile group in this compound offers unique electronic properties that make it stand out for specific applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile represents a novel structure in medicinal chemistry, particularly noted for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various bioactive compounds.
  • Oxadiazole ring : Associated with diverse biological activities including antimicrobial and anticancer effects.
  • Pyrrole unit : Often found in pharmaceuticals and known for its biological significance.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, studies have shown that related compounds with benzo[d][1,3]dioxole moieties demonstrate potent cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundHepG2Not specified
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)MCF74.52

The anticancer mechanisms include:

  • Inhibition of EGFR : A critical pathway in cancer cell proliferation.
  • Induction of Apoptosis : Evaluated through annexin V-FITC assays and mitochondrial pathway proteins such as Bax and Bcl-2.

The mechanisms underlying the anticancer activity of this compound can be attributed to:

  • Cell Cycle Arrest : Studies indicate that compounds similar to benzo[d][1,3]dioxole induce cell cycle arrest at various phases.
  • Mitochondrial Dysfunction : The compound may disrupt mitochondrial membrane potential leading to apoptosis.
  • Inhibition of Key Enzymes : The oxadiazole moiety may inhibit enzymes involved in tumor growth.

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have demonstrated additional biological activities:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
CompoundActivity TypeReference
Benzotriazole derivativesAntibacterial
Benzodioxole derivativesAntifungal (Candida spp.)

Case Studies

A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives which were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications on the dioxole ring significantly influenced the potency of these compounds against cancer cells while maintaining low toxicity towards normal cells.

Q & A

Q. What are the key steps in synthesizing 2-((2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves:

Formation of the oxadiazole ring : Reacting a benzo[d][1,3]dioxol-5-yl carbonyl derivative with a nitrile-containing precursor under reflux with ammonium acetate .

Pyrrole functionalization : Introducing the pyrrole moiety via cyclization using hydrazine derivatives, followed by alkylation with a benzonitrile-containing electrophile (e.g., bromomethylbenzonitrile) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
Optimization : Adjust reaction time (monitored via TLC), temperature (80–120°C), and stoichiometry of reagents (1:1.2 molar ratio of oxadiazole to pyrrole intermediate) to improve yields (typically 50–70%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., OCH2O protons at δ 5.93 ppm in benzo[d][1,3]dioxole; pyrrole protons at δ 5.35–3.48 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to confirm molecular weight (e.g., observed [M+H]+ at 480.28 vs. calculated 480.20) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should solubility and stability be managed during experimental workflows?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for biological assays; THF/water mixtures (1:1) for synthetic steps .
  • Stability : Store at –20°C in airtight, light-protected vials. Avoid prolonged exposure to moisture or basic conditions to prevent oxadiazole ring hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Core modifications : Replace the benzo[d][1,3]dioxole group with bioisosteres (e.g., 3,4-dimethoxyphenyl) to modulate lipophilicity .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) on the pyrrole ring to improve metabolic stability .
  • Validation : Test binding affinity (e.g., IC50 < 10 nM for FLAP inhibition) and functional activity in human whole-blood assays (e.g., LTB4 suppression) .

Q. What computational strategies predict target interactions and physicochemical properties?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like 5-lipoxygenase-activating protein (FLAP). Focus on hydrogen bonding with oxadiazole and π-π stacking with benzonitrile .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • ADMET prediction : SwissADME to estimate logP (target < 3), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .

Q. How can contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., t1/2 in mouse liver microsomes) to identify rapid clearance .
  • Protein binding : Use equilibrium dialysis to measure free fraction differences between species .
  • Assay conditions : Validate in vitro results with ex vivo models (e.g., murine whole blood) to mimic physiological matrices .

Q. What mechanistic studies elucidate the compound’s mode of action?

  • Target engagement : Fluorescence polarization assays with recombinant FLAP protein to measure direct binding .
  • Pathway analysis : RNA-seq or proteomics to identify downstream effects (e.g., arachidonic acid pathway suppression) .
  • Mutagenesis : Create FLAP mutants (e.g., W21A) to confirm critical binding residues .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Reference
1Benzo[d][1,3]dioxol-5-yl oxadiazoleNH2NH2, EtOH, 80°C, 12 hr65
2Pyrrole-alkylated derivativeK2CO3, DMF, 100°C, 6 hr58

Q. Table 2. SAR Insights for Oxadiazole Derivatives

ModificationEffect on IC50 (FLAP)Key Observation
Benzo[d][1,3]dioxole → 3,4-Dimethoxyphenyl2.5 nM → 1.8 nMImproved lipophilicity
Pyrrole-CH2CN → Pyrrole-CF33.0 nM → 0.9 nMEnhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.